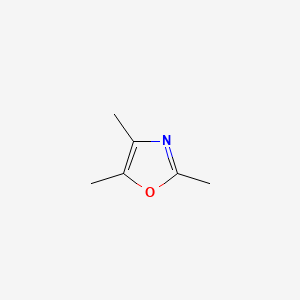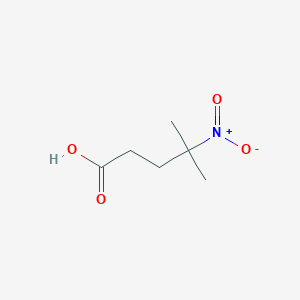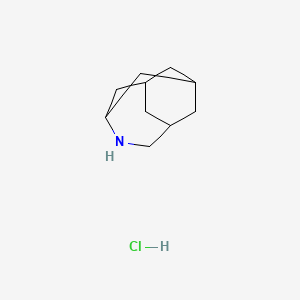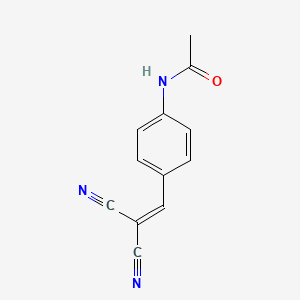
4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide involves several key steps, including the formation of chelate complexes with metals like Co(II), Fe(III), Cu(II), and Zn(II) from hydrazine-based ligands. These syntheses utilize intramolecular hydrogen bonds and specific conditions to achieve the desired products (Khan et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide showcases nearly planar hydrazinecarboxamide units and various intramolecular hydrogen bonds. These structures are characterized by X-ray crystallography and other spectroscopic methods, revealing detailed geometrical parameters and stabilization mechanisms through hydrogen bonding and π–π stacking interactions (R. Kant et al., 2012).
Chemical Reactions and Properties
Reactivity studies of related compounds involve various interactions and transformations, such as the synthesis of metal complexes and the reaction with hydrazine to form novel heterocyclic systems. These reactions often result in compounds with intriguing structural features and potential for further chemical manipulation (Ghosh et al., 1979).
Applications De Recherche Scientifique
Anticancer Activity
4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide and its derivatives have shown promising results in the field of cancer research. Notably, derivatives of N-(2-(2-benzilidenehydrazinecarbonyl)phenyl)benzamide, a similar compound, have demonstrated significant anticancer properties. These derivatives were synthesized and tested against human lung cancer cell lines, showing notable inhibition of cancer cell growth. One specific derivative, N-(2-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide, exhibited the highest activity against the A549 lung cancer cell line, indicating its potential as an anticancer agent (Putra et al., 2020).
Anti-Tubercular Applications
In another study, novel derivatives of benzamide, including those similar to 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide, were synthesized and evaluated for their anti-tubercular activity. These compounds showed promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Some of these compounds also demonstrated non-toxic nature against human cancer cell lines, making them viable candidates for anti-tubercular drug discovery (Nimbalkar et al., 2018).
Fluorescence Sensors and Imaging
Compounds related to 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide have been utilized in the development of fluorescence sensors. A diarylethene derivative with the unit of N-(2-(hydrazinecarbonyl)phenyl)benzamide was synthesized, showing specific fluorescent detection towards aluminum ions. This property enables the sensor to be used in logic circuits and for detecting aluminum ions in untreated water, highlighting its utility in environmental monitoring (Wang et al., 2021).
Antibacterial Activity
The derivatives of benzamide, akin to 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide, have shown potential in antibacterial applications. Compounds synthesized through the reaction of benzamides with hydrazine hydrate were evaluated for their antibacterial activity. This research provides insights into the possible use of these compounds as antibacterial agents, contributing to the development of new treatments for bacterial infections (Rostamizadeh et al., 2013).
Propriétés
IUPAC Name |
4-chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-5-1-9(2-6-11)13(19)17-12-7-3-10(4-8-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQLRARIYNRGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)NC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143082 | |
| Record name | 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide | |
CAS RN |
100278-52-2 | |
| Record name | 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100278522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)



![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)





